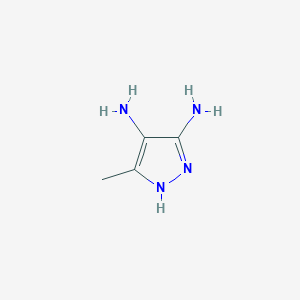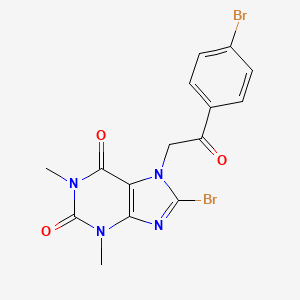![molecular formula C10H8ClF3O2 B3250004 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid CAS No. 199803-47-9](/img/structure/B3250004.png)
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid
Vue d'ensemble
Description
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid, also known as CF3-CA or CF3-phenylglycine, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid is not fully understood, but it is believed to act as an inhibitor of various enzymes, including histone deacetylases and fatty acid amide hydrolase. These enzymes play a crucial role in various physiological processes, including gene expression and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have potential as a neuroprotective agent, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid is its versatility, as it can be used in various fields, including medicinal chemistry, agrochemicals, and material science. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid, including the development of new synthetic methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Applications De Recherche Scientifique
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agrochemicals, this compound has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been shown to have potential applications in the development of new polymers and materials.
Propriétés
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-4,8H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCCQPLIYSRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233714 | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199803-47-9 | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199803-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Chloro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B3249926.png)

![(1R*,4R*,5R*)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3249949.png)
![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)




![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)



